N-(Ethoxymethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126317-94-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(ethoxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-13-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
KYGSHGYQLMUFDO-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-(ethoxymethyl)- |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxymethyl Benzamide
Direct Synthesis Approaches from Benzamide (B126) and Ethoxymethylating Reagents
The most straightforward method for preparing N-(Ethoxymethyl)benzamide is the direct N-alkoxymethylation of benzamide. This involves the reaction of benzamide with a reagent capable of introducing the ethoxymethyl group onto the amide nitrogen. A common, though traditional, approach involves reacting benzamide with formaldehyde (B43269) and ethanol (B145695), often under acidic conditions. Another strategy involves the use of α-haloethers, such as chloromethyl ethyl ether, which can react with benzamide, typically in the presence of a base. A patent describes the synthesis of N-alkoxymethyl benzamide derivatives through the reaction of a substituted benzamide with an α-haloacetal, highlighting this as a single-process method to obtain a stable product. google.com
The efficiency of the direct synthesis of N-alkoxymethyl amides is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include temperature, solvent, reaction time, and the stoichiometry of the reagents. For instance, in related N-alkylation reactions, extensive screening of solvents, temperatures, and catalyst loading is common to maximize yield. researchgate.net In a one-step synthesis of a different N-substituted benzamide, reaction temperatures ranging from 60°C to 550°C and pressures from 0.1 MPa to 5.0 MPa were explored to find the optimal conditions. google.com While specific data for this compound is not extensively detailed in the provided results, the general principles of optimizing amide alkylation suggest that a systematic approach is crucial. For example, in the synthesis of N-(pyridin-2-yl)benzamide, performing the reaction under solvent-free conditions at 110°C increased the yield to 82%. researchgate.net
Recent advancements have focused on transition metal catalysis. While research specifically on this compound is limited, studies on the analogous N-methoxymethylation of amides provide significant insights. A highly efficient and selective method for the N-methoxymethylation of primary amides has been reported using a Manganese(I) catalyst. rsc.orgrsc.org This system, operating via an "interrupted borrowing hydrogen" (IBH) strategy, uses methanol (B129727) as both the reagent and solvent, showcasing high yields for a broad range of amides. rsc.org The optimal conditions for this transformation were identified as using a Mn(CO)₅Br/L7 catalyst system with K₂CO₃ as a base in methanol at 130°C, achieving an 83% isolated yield for N-(methoxymethyl)benzamide. rsc.org Such catalytic systems are noted for their high selectivity, avoiding the formation of N-methylated byproducts. rsc.org
Table 1: Optimization of Reaction Conditions for N-(methoxymethyl)benzamide Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mn(CO)₅Br (5) | L7 (5) | K₂CO₃ (1) | 130 | 83 |
| 12 | Mn(CO)₅Br (5) | L7 (5) | K₂CO₃ (1) | 150 | Slight Increase |
| 13 | None | L7 (5) | K₂CO₃ (1) | 130 | 0 |
| 14 | Mn(CO)₅Br (5) | L7 (5) | None | 130 | 0 |
This table is based on data for the synthesis of N-(methoxymethyl)benzamide, serving as a model for this compound. Data sourced from a study on Mn-catalyzed methoxymethylation of primary amides. rsc.org
Indirect Synthetic Routes via Precursor Derivatization
Indirect routes to this compound involve the synthesis of a precursor molecule, which is subsequently converted to the final product. A key precursor in this strategy is N-Hydroxymethylbenzamide.
N-Hydroxymethylbenzamide can be synthesized by reacting benzamide with formaldehyde, often in a weakly basic medium. indexcopernicus.com This N-methylol compound serves as a stable intermediate that can be isolated before further reaction. nih.gov The stability and reactivity of N-hydroxymethyl compounds are crucial; for instance, N-(Hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(Hydroxymethyl)benzamide under alkaline conditions. nih.gov The N-hydroxymethyl group is a versatile handle for further functionalization. It can be converted into a more reactive leaving group, such as an N-chloromethyl or N-acetoxymethyl derivative, to facilitate the introduction of the ethoxy group. indexcopernicus.comnih.gov For example, N-(acetoxymethyl)-4-chlorobenzamide has been shown to be an effective precursor for reactive electrophilic methyleneimines, reacting with various nucleophiles where its N-hydroxymethyl counterpart would not. nih.gov
Once the N-Hydroxymethylbenzamide precursor is formed, the introduction of the ethoxy group can be achieved through an etherification reaction. A classic approach is the Williamson ether synthesis, where the hydroxyl group of N-Hydroxymethylbenzamide is first deprotonated with a base to form an alkoxide, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate.
Alternatively, the hydroxyl group can be converted into a better leaving group. For instance, reaction with thionyl chloride can produce N-chloromethylbenzamide. indexcopernicus.com This chloro-derivative is more electrophilic and can readily react with ethanol or sodium ethoxide to yield this compound. Similarly, esterification of N-Hydroxymethylbenzamide to form an acetate (B1210297), like N-(acetoxymethyl)benzamide, creates a good leaving group that can be displaced by ethanol, often under basic conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. Key strategies include the use of non-toxic solvents and reagents, catalytic processes, and improving atom economy. ebin.pubmatanginicollege.ac.in
A prime example of a greener approach, although demonstrated for methoxymethylation, is the manganese-catalyzed reaction that uses methanol as both the methoxymethylating agent and the solvent. rsc.orgrsc.org This process avoids toxic reagents and multi-step protocols. rsc.org The only byproduct in this catalytic cycle is dihydrogen, representing a significant improvement over traditional methods that may use hazardous reagents like formaldehyde and chloromethyl ethers. rsc.orgrsc.org Such catalytic approaches often lead to high atom efficiency and lower E-factors (Environmental factors), as they produce less waste relative to the amount of product. ebin.pub The use of abundant, inexpensive 3d-metal catalysts like manganese or cobalt also aligns with green chemistry principles by replacing expensive and less sustainable precious metal catalysts. escholarship.orgnih.gov Furthermore, developing solvent-free reaction conditions, as demonstrated in other benzamide syntheses, can drastically reduce waste and simplify product purification. researchgate.net
Solvent-Free or Environmentally Benign Solvent Systems
The synthesis of N-alkoxymethyl amides, including this compound, is increasingly moving towards greener methodologies that minimize or eliminate the use of hazardous organic solvents. Research has demonstrated the feasibility of conducting such syntheses under solvent-free conditions or in environmentally benign solvents like alcohols.
One innovative and green approach involves the direct reaction of benzamide with an alcohol, which serves as both the alkoxymethylating agent and the solvent. rsc.org While a specific study highlights the manganese-catalyzed methoxymethylation of primary amides using methanol, this principle is directly applicable to the synthesis of this compound by substituting methanol with ethanol. rsc.orgrsc.org This method is notable for its high atom economy and for producing dihydrogen as the sole byproduct. nih.gov The reaction proceeds efficiently at elevated temperatures, typically around 130 °C, in the presence of a suitable base like potassium carbonate. rsc.org
Another strategy involves conducting the synthesis under solvent-free (neat) conditions. This is particularly advantageous for reactions that may require higher temperatures to proceed effectively. acs.org The condensation reaction between an amide, an aldehyde, and other reagents can be performed without a solvent, which simplifies the work-up procedure and reduces chemical waste. acs.org Although specific conditions for the solvent-free synthesis of this compound are not extensively detailed, the general method has been proven successful for similar transformations, often requiring temperatures between 50 and 100 °C. acs.org
The following table summarizes representative conditions for environmentally benign synthesis.
| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzamide, Ethanol | [Mn(CO)₅Br]/Ligand, K₂CO₃ | Ethanol | 130 | Moderate to high | rsc.org |
| Amide, Aldehyde | None mentioned | Solvent-free | 50-100 | Good to excellent | acs.org |
Catalyst Recycling and Reusability
The economic and environmental viability of synthesizing this compound is significantly enhanced by the use of recyclable catalysts. numberanalytics.com Both homogeneous and heterogeneous catalysts are being explored for this purpose, with a focus on easy separation and sustained activity over multiple reaction cycles.
In the context of the manganese-catalyzed alkoxymethylation of amides, the reusability of the homogeneous Mn(I)PNP complex has been successfully demonstrated. rsc.org To test the catalyst's durability, fresh reactants can be added to the reaction mixture periodically without needing to add more of the catalyst complex. rsc.org Studies have shown that the catalyst can be effectively reused for several cycles, although a gradual decrease in catalytic activity may be observed after the third cycle, likely due to the slow decomposition of the metal complex. rsc.org The ability to recycle a soluble homogeneous catalyst is a significant advancement in this field. rsc.org
Heterogeneous catalysts, particularly those immobilized on solid supports or possessing magnetic properties, offer distinct advantages for recycling. numberanalytics.comnih.gov These catalysts can be easily separated from the reaction mixture through simple filtration, centrifugation, or by using an external magnetic field. numberanalytics.commdpi.com This straightforward separation process avoids the need for more complex work-up procedures and minimizes catalyst loss. mdpi.com While specific examples for this compound are not prominent, the principles are widely applied in pharmaceutical and chemical synthesis. numberanalytics.com For instance, catalysts supported on materials like silica, alumina, or magnetic nanoparticles can often be reused for five to ten consecutive runs without a significant drop in performance. mdpi.commdpi.com
The reusability of a manganese catalyst in a related N-methoxymethylation reaction is detailed in the table below.
| Cycle | Yield (%) |
| 1 | ~85 |
| 2 | ~80 |
| 3 | ~75 |
| 4 | ~60 |
Data adapted from a study on N-methoxymethylation, illustrating the potential reusability for the analogous ethoxymethylation reaction. rsc.org
Scale-Up Considerations and Process Chemistry for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up parameters. Key factors include reaction kinetics, heat management, mass transfer, and the economic feasibility of the chosen synthetic route.
For syntheses involving catalysts, ensuring consistent catalyst activity and stability at a larger scale is crucial. The one-pot reaction methodology, which minimizes intermediate isolation steps, is highly desirable for industrial applications as it can lead to improved efficiency and reduced operational complexity. acs.org The scalability of such one-pot reactions has been demonstrated, with some processes being successfully scaled up to a multigram scale. acs.org
Process optimization would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and throughput while ensuring safety and minimizing costs. For exothermic reactions, efficient heat removal systems are necessary to maintain control over the reaction temperature and prevent runaway reactions.
Reactivity and Reaction Mechanisms of N Ethoxymethyl Benzamide
Nucleophilic Substitution Reactions at the Methylene (B1212753) Carbon
The principal reaction pathway for N-(Ethoxymethyl)benzamide involves the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack. This two-step process results in a net nucleophilic substitution at the methylene carbon. The reaction is typically initiated by a Lewis acid or protic acid that coordinates to the ethoxy oxygen, facilitating its departure as ethanol (B145695) and generating the electrophilic N-acyliminium cation.
General Mechanism:
Activation and Formation of N-Acyliminium Ion: The ethoxy group is protonated or coordinates to a Lewis acid, making it a better leaving group. It departs, forming a resonance-stabilized N-acyliminium ion.
Nucleophilic Attack: A nucleophile attacks the electrophilic methylene carbon of the N-acyliminium ion, forming a new carbon-nucleophile bond and yielding the final substitution product.
Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are capable of forming new carbon-carbon bonds by reacting with the N-acyliminium ion derived from this compound. acs.orglibretexts.org These reactions provide an effective method for the α-alkylation or α-arylation of the benzamide (B126) nitrogen.
The reaction proceeds via the acid-catalyzed generation of the N-acyliminium ion, which is then trapped by the organometallic reagent. acs.orgacs.org The high reactivity of Grignard and organolithium reagents makes them excellent partners for this transformation, leading to the synthesis of more complex N-substituted benzamides. wikipedia.orgmasterorganicchemistry.com
| Reactant | Nucleophile | Reagent Example | Product |
| This compound | Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | N-(Ethyl)benzamide |
| This compound | Organolithium | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | N-(Pentyl)benzamide |
Nitrogen-based nucleophiles, such as primary and secondary amines, react with this compound to form aminal structures. The reaction involves the substitution of the ethoxy group with the amine nucleophile. A study on the closely related compound, N-(acetoxymethyl)-4-chlorobenzamide, demonstrated its avid reaction with diethylamine (B46881) in the presence of a base, which supports this reactivity pattern. nih.gov This reaction pathway is useful for creating compounds containing a nitrogen-carbon-nitrogen linkage.
| Reactant | Nucleophile | Reagent Example | Product |
| This compound | Primary Amine | Aniline (C₆H₅NH₂) | N-((Phenylamino)methyl)benzamide |
| This compound | Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N-((Diethylamino)methyl)benzamide |
Oxygen-based nucleophiles can displace the ethoxy group in a transacetalization-type reaction. When this compound is treated with a different alcohol (R'-OH) under acidic conditions, an equilibrium is established, leading to the formation of a new N-(alkoxymethyl)benzamide. Similarly, carboxylic acids can react to form N-(acyloxymethyl)benzamides. Research on N-(acetoxymethyl)-4-chlorobenzamide showed that it readily reacts with methanol (B129727), highlighting the feasibility of this exchange. nih.gov
| Reactant | Nucleophile | Reagent Example | Product |
| This compound | Alcohol | Methanol (CH₃OH) | N-(Methoxymethyl)benzamide |
| This compound | Carboxylic Acid | Acetic Acid (CH₃COOH) | N-(Acetoxymethyl)benzamide |
Thiols are effective nucleophiles for this substitution reaction, leading to the formation of N-(alkylthiomethyl)benzamides. The soft nature of the sulfur atom makes it highly reactive toward the electrophilic methylene carbon of the N-acyliminium intermediate. This reactivity is confirmed by studies on N-(acetoxymethyl)-4-chlorobenzamide, which reacts efficiently with nucleophiles like ethanethiol (B150549) and glutathione (B108866) to yield the corresponding S-substituted products. nih.gov
| Reactant | Nucleophile | Reagent Example | Product |
| This compound | Thiol | Ethanethiol (CH₃CH₂SH) | N-((Ethylthio)methyl)benzamide |
| This compound | Thiol | Thiophenol (C₆H₅SH) | N-((Phenylthio)methyl)benzamide |
Electrophilic Reactivity and Activation Strategies
The primary role of the N-(ethoxymethyl) group is to serve as a stable, handleable precursor to a highly reactive electrophile. N-acyliminium ions are potent intermediates in organic synthesis, but their high reactivity makes them difficult to isolate. researchgate.net Compounds like this compound function as "N-acyliminium ion equivalents," generating the reactive species in situ under specific conditions, typically through acid catalysis.
Studies on analogous compounds reveal the importance of the alkoxy or acyloxy group for this reactivity. For instance, N-(hydroxymethyl)amides are generally unreactive toward nucleophiles under neutral or basic conditions. However, their ether or ester derivatives, such as N-(acetoxymethyl)-4-chlorobenzamide, are effective electrophiles because the acetate (B1210297) group is a much better leaving group than a hydroxide (B78521) ion. nih.gov This clearly indicates that this compound, as an ether, is the "activated" form, capable of generating the electrophilic methyleneimine (N-acyliminium ion) required for the substitution reactions described above. nih.gov
Acid-Catalyzed Transformations and Rearrangements
Under acidic conditions, this compound is susceptible to a variety of transformations. The presence of a proton source facilitates the cleavage of the N-C bond of the ethoxymethyl group, leading to the formation of a highly reactive N-acyliminium ion. This intermediate is a powerful electrophile and can participate in a range of subsequent reactions.
One of the key acid-catalyzed transformations is the reaction with nucleophiles. The N-acyliminium ion generated from this compound can be trapped by various nucleophiles, leading to the formation of new C-N bonds. This reactivity is central to many synthetic applications of N-alkoxymethylamides.
Hydrolysis and Alcoholysis Pathways
The cleavage of the this compound molecule can proceed via hydrolysis or alcoholysis, targeting either the amide bond or the N-alkoxymethyl bond. The pathway and rate of these reactions are highly dependent on the reaction conditions, particularly the pH.
The hydrolysis of this compound can occur at two primary sites: the amide C-N bond and the N-CH₂ bond of the ethoxymethyl group.
Amide Bond Hydrolysis: The mechanism of amide hydrolysis is well-established and can be either acid or base-catalyzed.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethoxymethylamine result in the formation of benzoic acid.
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxymethylamide anion, followed by protonation, yields benzoic acid and ethoxymethylamine.
N-CH₂ Bond Cleavage: The N-ethoxymethyl group is susceptible to cleavage under acidic conditions. The nitrogen atom is protonated, making the ethoxymethyl group a better leaving group. The subsequent departure of ethanol and formaldehyde (B43269) (or its equivalent) leads to the formation of benzamide. This pathway is particularly relevant in the generation of N-acyliminium ions as discussed previously.
Alcoholysis would follow similar mechanistic pathways, with an alcohol molecule acting as the nucleophile instead of water.
The stability of this compound is significantly influenced by the pH of the medium. Generally, amides are relatively stable under neutral conditions but undergo hydrolysis at the extremes of pH.
Neutral Conditions (pH ≈ 7): At neutral pH, this compound exhibits its maximum stability. The rates of both amide hydrolysis and N-C bond cleavage are minimal.
Basic Conditions (high pH): In alkaline solutions, the rate of base-catalyzed amide hydrolysis increases, leading to the formation of benzoate (B1203000) and ethoxymethylamine. The N-ethoxymethyl bond is generally more stable to basic conditions compared to acidic conditions.
The stability profile can be qualitatively represented in the following table:
| pH Range | Predominant Reaction | Relative Stability | Products |
| < 4 | Acid-catalyzed amide hydrolysis and N-C bond cleavage | Low | Benzoic acid, Ethoxymethylamine, Benzamide, Ethanol, Formaldehyde |
| 4 - 8 | Minimal reaction | High | This compound |
| > 8 | Base-catalyzed amide hydrolysis | Low | Benzoate, Ethoxymethylamine |
Interactive Data Table: pH-Dependent Stability of this compound
Use the slider to see the expected stability at different pH values.
View Interactive Table
pH: 7
Stability: High
Cycloaddition and Pericyclic Reactions Involving this compound
This compound can serve as a precursor to N-acyliminium ions, which are valuable intermediates in cycloaddition reactions. Upon treatment with a Lewis acid or a protic acid, the ethoxy group is eliminated, generating the electrophilic N-acyliminium ion.
This in-situ generated N-acyliminium ion can then react with various dienes and other unsaturated systems in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. In these reactions, the N-acyliminium ion acts as the dienophile. The reaction with a conjugated diene would lead to the formation of a six-membered heterocyclic ring containing a nitrogen atom.
The general scheme for such a cycloaddition is as follows:
Generation of the N-acyliminium ion: this compound + Acid → [Benzoyl-N=CH₂]⁺ + EtOH
Cycloaddition with a diene: [Benzoyl-N=CH₂]⁺ + 1,3-Butadiene → Tetrahydropyridine derivative
The stereochemistry and regioselectivity of these cycloaddition reactions are often influenced by the nature of the diene, the Lewis acid used, and the reaction conditions. While specific examples involving this compound are not extensively reported, the reactivity pattern is well-established for related N-acyliminium ion precursors.
Pericyclic reactions directly involving the ground state of this compound are less common. However, photochemical activation could potentially lead to pericyclic processes, as discussed in the following section.
Radical and Photochemical Reactivity Studies
The study of radical and photochemical reactions of this compound is an area with potential for interesting transformations, although specific literature on this compound is sparse. General principles of amide and N-acyl compound reactivity can be applied to predict its behavior.
Radical Reactivity:
Radical reactions involving this compound could be initiated at several positions:
N-CH₂ Bond: Homolytic cleavage of the N-CH₂ bond could generate a benzamidyl radical and an ethoxymethyl radical. The stability of these radicals would influence the feasibility of this process.
C-H Bonds of the Ethoxy Group: The methylene and methyl protons of the ethoxy group could be susceptible to hydrogen atom abstraction by highly reactive radicals, leading to the formation of carbon-centered radicals. These could then undergo further reactions such as cyclization or fragmentation.
Photochemical Reactivity:
Upon absorption of UV light, this compound could be promoted to an excited state, opening up various photochemical reaction pathways.
Norrish Type I and Type II Reactions: The benzoyl chromophore could potentially undergo Norrish-type reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the nitrogen atom, yielding a benzoyl radical and an ethoxymethylaminyl radical. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen from the ethoxymethyl group, if sterically feasible, leading to a biradical intermediate that could then cyclize or fragment.
Photoinduced Electron Transfer (PET): In the presence of suitable electron donors or acceptors, photoinduced electron transfer could occur, generating radical ions of this compound, which would then undergo subsequent reactions.
Detailed research findings on the specific radical and photochemical reactivity of this compound are needed to fully elucidate these potential pathways.
Derivatization and Structural Modification of N Ethoxymethyl Benzamide
Strategies for Benzamide (B126) Ring Functionalization
Functionalization of the aromatic ring of N-(Ethoxymethyl)benzamide can be achieved through several established synthetic methodologies, primarily electrophilic substitution and directed metallation.
The benzamide moiety is a deactivating group in the context of electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the meta-position. total-synthesis.com This is due to the electron-withdrawing nature of the amide carbonyl group. Standard EAS reactions can be applied to the this compound core, although they may require forcing conditions to overcome the ring's reduced nucleophilicity. masterorganicchemistry.com
Key electrophilic aromatic substitution reactions applicable to the benzamide ring include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the meta-position.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can install a halogen atom at the meta-position. masterorganicchemistry.com
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H) onto the ring.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on deactivated rings like benzamides and may not proceed efficiently. nih.govsemanticscholar.org
The mechanism for these reactions involves the generation of a strong electrophile that is attacked by the pi-electron system of the aromatic ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. total-synthesis.comlibretexts.org
A more regioselective method for functionalizing the benzamide ring is Directed ortho-Metallation (DoM). wikipedia.org In this strategy, the amide group acts as a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). baranlab.orgorganic-chemistry.org This coordination facilitates the deprotonation of the proximal C-H bond at the ortho-position, forming an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a wide variety of electrophiles to introduce functionality exclusively at the ortho-position, a position not readily accessible through classical EAS reactions. organic-chemistry.org
The general process is as follows:
Coordination of the Lewis acidic lithium reagent to the Lewis basic amide oxygen. baranlab.org
Deprotonation of the nearest ortho-proton by the alkyl base. wikipedia.org
Reaction of the resulting aryllithium species with an added electrophile (E+). nih.gov
This powerful technique allows for the synthesis of various ortho-substituted this compound derivatives.
Table 1: Examples of Electrophiles for Directed ortho-Metallation of this compound
| Electrophile | Reagent Example | Resulting ortho-Substituent |
|---|---|---|
| Alkyl Halides | CH₃I | -CH₃ (Methyl) |
| Aldehydes/Ketones | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ (Hydroxypropyl) |
| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |
| Disulfides | (CH₃S)₂ | -SCH₃ (Methylthio) |
| Iodine | I₂ | -I (Iodo) |
| Silyl Halides | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
| Boronic Esters | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |
Transformations of the N-Alkoxymethyl Moiety
The N-(Ethoxymethyl) group offers unique opportunities for derivatization distinct from the aromatic ring chemistry.
The ether linkage within the N-(Ethoxymethyl) side chain is susceptible to cleavage under strong acidic conditions. wikipedia.org Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the C-O bond. masterorganicchemistry.comlibretexts.org The reaction mechanism typically involves protonation of the ether oxygen, making it a better leaving group. libretexts.org This is followed by a nucleophilic attack by the halide ion. libretexts.org Depending on the substitution pattern, this can proceed via an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.comlibretexts.org Cleavage of the ethoxymethyl group could potentially lead to the formation of N-(hydroxymethyl)benzamide or N-methylbenzamide, depending on the reaction conditions and the fate of the intermediate species. Ether exchange reactions are also conceivable, where a different alcohol in the presence of an acid catalyst could replace the ethoxy group.
One of the most significant transformations of the N-alkoxymethyl group is its conversion into a highly reactive N-acyliminium ion. nih.govarkat-usa.org In the presence of a Brønsted or Lewis acid, the ethoxy group can be eliminated, generating a resonance-stabilized cation. thieme-connect.de These N-acyliminium intermediates are potent electrophiles that readily react with a wide range of nucleophiles. nih.govsemanticscholar.org
This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen atom. arkat-usa.org The reaction can be performed intermolecularly with external nucleophiles or intramolecularly if a suitable nucleophilic moiety is present elsewhere in the molecule. thieme-connect.de
Table 2: Derivatization via N-Acyliminium Ion Intermediate
| Nucleophile | Example | Resulting Structure (at the N-methylene position) |
|---|---|---|
| Aromatic Compounds | Benzene (B151609), Furan | Aryl or Heteroaryl group |
| Alkenes | Allyltrimethylsilane | Allyl group |
| Silyl Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | β-Amido ketone structure |
| Organometallic Reagents | Grignard reagents (RMgX) | Alkyl or Aryl group |
| Cyanide | Trimethylsilyl (B98337) cyanide (TMSCN) | Nitrile group |
| Heteronucleophiles | Triethyl phosphite | Phosphonate group |
Synthesis of this compound Analogues and Congeners
The synthesis of analogues and congeners of this compound leverages the chemical strategies outlined above. By combining ring functionalization with side-chain modification, a vast chemical space can be explored. For instance, a synthetic sequence could involve an initial ortho-iodination of the aromatic ring via DoM, followed by a Suzuki or Sonogashira cross-coupling reaction to introduce new aryl or alkynyl groups. The resulting compound could then be subjected to Lewis acid-mediated N-acyliminium ion formation and reaction with a nucleophile to modify the side chain.
The creation of diverse benzamide libraries often involves these fundamental transformations to explore structure-activity relationships in various contexts, such as medicinal chemistry. nih.govwalshmedicalmedia.comnih.gov The synthesis of a series of N-substituted benzamides can lead to compounds with a wide range of biological activities. nanobioletters.com
Variations in the Alkoxy Group (e.g., N-(Methoxymethyl)benzamide, N-(Propoxymethyl)benzamide)
The ethoxy moiety in this compound can be readily substituted with other alkoxy groups, such as methoxy or propoxy, to generate a homologous series of N-(alkoxymethyl)benzamides. A general and efficient method for synthesizing these derivatives involves the reaction of a substituted benzamide with an appropriate α-haloacetal. nih.gov This single-step process provides stable N-(alkoxymethyl)benzamide derivatives that can be isolated and used as intermediates in further organic syntheses. nih.gov
The reaction typically proceeds by mixing the benzamide with an α-haloacetal, which can be catalyzed by an acid. The general synthesis scheme can be represented as follows:
Ar-CONH₂ + X-CH(OR)₂ → Ar-CONH-CH₂(OR) + HX + ROH
Where 'Ar' represents the benzoyl moiety, 'X' is a halogen, and 'R' is the alkyl group of the desired alkoxy moiety.
Research has demonstrated the synthesis of various N-(alkoxymethyl)benzamide derivatives with halogen substitutions on the benzoyl ring. The yields for these reactions are generally high, indicating the robustness of this synthetic route. For instance, the reaction of 2,6-difluorobenzamide with 1-chloro-2,2-diethoxyethane results in 2,6-difluoro-N-(ethoxymethyl)benzamide. Similarly, using 1-chloro-2,2-dimethoxyethane yields the corresponding N-(methoxymethyl) derivative.
| Benzamide Reactant | α-Haloacetal Reactant | Product | Reported Yield |
|---|---|---|---|
| 2,6-Difluorobenzamide | 1-Chloro-2,2-diethoxyethane | 2,6-Difluoro-N-(1-ethoxy-2-chloroethyl)benzamide | 86% nih.gov |
| Benzamide | Not Specified | N-(1-methoxy-2-chloroethyl)benzamide | 81% nih.gov |
This table illustrates the synthesis of N-(alkoxymethyl)benzamide derivatives with varied alkoxy groups and substitutions on the benzoyl moiety, along with their reported yields.
Substitutions on the Benzoyl Moiety
The aromatic benzoyl portion of this compound is amenable to a wide range of substitutions, allowing for the fine-tuning of the molecule's electronic and steric properties. These substitutions can be introduced either by starting with a pre-substituted benzamide or by direct functionalization of the aromatic ring of an N-(alkoxymethyl)benzamide derivative.
Common synthetic strategies for N-substituted benzamides can be adapted for these modifications. For instance, benzamides with both electron-donating and electron-withdrawing substituents on the aryl ring have been successfully used in N-alkylation reactions. nih.gov
Direct electrophilic aromatic substitution on the benzoyl ring is another viable approach. Reactions such as Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, are fundamental transformations in organic synthesis. rsc.orgresearchgate.net While amides are generally less reactive than other carboxylic acid derivatives in these reactions, under specific conditions involving superacid catalysis, even amides can participate in Friedel-Crafts type reactions. rsc.org This suggests a pathway for introducing ketone functionalities onto the benzoyl ring of N-(alkoxymethyl)benzamides.
The following table summarizes examples of N-(alkoxymethyl)benzamide derivatives with various substituents on the benzoyl ring, synthesized from the corresponding substituted benzamides.
| Benzamide Reactant | α-Haloacetal Reactant | Product |
|---|---|---|
| 2,6-Dichlorobenzamide | 1-Chloro-2,2-dimethoxyethane | 2,6-Dichloro-N-(1-methoxy-2-chloroethyl)benzamide nih.gov |
| 2,6-Difluorobenzamide | 1-Chloro-2,2-diethoxyethane | 2,6-Difluoro-N-(1-ethoxy-2-chloroethyl)benzamide nih.gov |
This table showcases the synthesis of N-(alkoxymethyl)benzamide derivatives with different halogen substitutions on the benzoyl moiety.
The nature of the substituent on the benzoyl ring can significantly influence the chemical reactivity and biological activity of the resulting derivative. For example, studies on other N-substituted benzamides have shown that the presence of a chlorine atom or a nitro group on the benzene ring can impact their anti-proliferative activity. nih.gov
Stereochemical Aspects in Derivatization: Enantioselective and Diastereoselective Syntheses
The introduction of chirality into derivatives of this compound is a key aspect of their synthetic exploration, as stereochemistry often plays a critical role in the biological activity of molecules. Enantioselective and diastereoselective syntheses can be employed to control the three-dimensional arrangement of atoms in these derivatives.
Enantioselective Synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved by using chiral catalysts or chiral auxiliaries. For instance, the enantioselective N-alkylation of primary amides can be accomplished through methods like carbene insertion into the N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. nih.gov This approach allows for the creation of a new chiral center with high enantioselectivity under mild conditions. nih.gov While not specifically demonstrated on this compound, this methodology highlights a potential route for the enantioselective synthesis of its derivatives where the carbon atom of the alkoxy group is chiral.
Another strategy involves the catalytic enantioselective α-alkylation of amides, where a chiral catalyst, such as a nickel complex, can control the stereochemistry of the coupling between enolates and alkyl electrophiles. nih.gov
Diastereoselective Synthesis is relevant when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. A common approach to achieve diastereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For example, pseudoephedrine is a well-known chiral auxiliary used in the diastereoselective alkylation of amides. nih.govharvard.edu The amide is first formed with pseudoephedrine, and then the α-proton is removed to form a chiral enolate. The subsequent alkylation reaction proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org This strategy could be applied to derivatives of this compound where a carboxylic acid functionality is present on the benzoyl moiety.
While specific examples of enantioselective and diastereoselective syntheses starting directly from this compound are not extensively documented in the reviewed literature, the established principles of asymmetric synthesis provide a clear framework for how such stereocontrol could be achieved in its derivatization.
Applications of N Ethoxymethyl Benzamide in Synthetic Chemistry
N-(Ethoxymethyl)benzamide as a Versatile Reagent for N-Alkylation and N-Acyliminium Precursors
This compound is a stable precursor to N-acyliminium ions, which are highly electrophilic species. This reactivity makes it an effective reagent for the N-alkylation of a variety of nucleophiles. The generation of the N-acyliminium ion from this compound typically occurs under the influence of a Lewis acid or protic acid, which facilitates the departure of the ethoxy group.
The resulting N-acyliminium ion is a potent electrophile that can react with a wide array of nucleophiles, including electron-rich aromatic and heteroaromatic compounds, enolates, and other carbon and heteroatom nucleophiles. This reactivity provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 1: Examples of N-Alkylation Reactions using N-Acyliminium Ion Precursors
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Indoles | 3-Substituted Indoles | Lewis Acid (e.g., BF₃·OEt₂) | nih.gov |
| Pyrroles | 2-Substituted Pyrroles | Protic Acid (e.g., TFA) | nih.gov |
| Phenols | ortho-Amidoalkylated Phenols | Lewis Acid (e.g., TiCl₄) | nih.gov |
| Enol Silanes | β-Amido Ketones | Lewis Acid (e.g., SnCl₄) | rsc.org |
The general mechanism for these reactions involves the acid-catalyzed formation of the N-acyliminium ion, followed by nucleophilic attack. This process is particularly useful for the amidoalkylation of aromatic compounds, a key transformation in the synthesis of many biologically active molecules.
Role in the Synthesis of Complex Heterocyclic Systems
The ability of this compound to generate N-acyliminium ions in situ makes it a valuable building block for the construction of complex heterocyclic systems. These reactive intermediates can undergo intramolecular or intermolecular cycloaddition reactions to form a variety of nitrogen-containing heterocycles.
One notable application is in the synthesis of oxazoline (B21484) derivatives. A patent has described the use of N-alkoxymethyl benzamide (B126) derivatives as key intermediates in the preparation of oxazolines, which are important scaffolds in medicinal chemistry and are present in a number of natural products. The synthesis typically involves the reaction of the N-alkoxymethyl benzamide with a suitable precursor that can undergo cyclization.
Furthermore, the generation of N-acyliminium ions from precursors analogous to this compound has been employed in the synthesis of isoquinolines and their derivatives. These reactions often proceed via a [4+2]-annulation of the N-acyliminium ion with a suitable π-system. The versatility of this approach allows for the construction of a wide range of substituted isoquinolones and related heterocyclic frameworks.
Table 2: Heterocyclic Systems Synthesized Using N-Acyliminium Ion Chemistry
| Heterocyclic System | Synthetic Strategy | Precursors | Reference |
| Oxazolines | Intramolecular Cyclization | N-Alkoxymethyl Benzamide Derivatives | - |
| Isoquinolones | [4+2] Annulation | N-(Pivaloyloxy) Aryl Amides and Alkynes | nih.gov |
| Isoquinolines | Copper-Catalyzed Intramolecular Cyclization | (E)-2-Alkynylaryl Oxime Derivatives | semanticscholar.org |
| Pyrrolidines and Piperidines | Intramolecular N-Acyliminium Ion Cyclization | α-Oxygenated Amides | rsc.org |
Utilization in Total Synthesis of Natural Products (as a synthetic intermediate or building block)
While direct and explicit examples of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its role as a precursor to N-acyliminium ions suggests its significant potential as a building block in this field. The amidoalkylation and cyclization reactions facilitated by this reagent are fundamental transformations in the assembly of complex alkaloid skeletons.
The nucleophilic addition to amides, including N-alkoxyamides, has been recognized as a promising strategy for the total synthesis of complex alkaloids rsc.orgnih.gov. These reactions allow for the construction of multi-substituted amine centers, which are common features in many natural products. The principles governing the reactivity of this compound are directly applicable to the strategic design of synthetic routes toward natural products containing substituted nitrogen heterocycles. For instance, the core structures of many indole (B1671886) and isoquinoline (B145761) alkaloids could potentially be assembled using methodologies involving N-acyliminium ions generated from precursors like this compound.
Applications in Polymer Chemistry and Materials Science (excluding physical properties of the compound itself)
The applications of this compound itself as a monomer or crosslinking agent in polymer chemistry are not widely reported. However, related compounds containing N-alkoxymethyl amide functionalities have found significant use in materials science. For instance, N-alkoxymethyl (meth)acrylamides are utilized as crosslinking monomers in the synthesis of self-crosslinkable polymers for coating applications google.com.
The reactivity of the N-ethoxymethyl group in this compound suggests its potential for use in the functionalization of polymers. Polymers with pendant nucleophilic groups could potentially be modified through amidoalkylation reactions with this compound. This could introduce benzamide functionalities into the polymer structure, thereby altering its physical and chemical properties.
Furthermore, the ability of N-alkoxymethyl amides to undergo crosslinking reactions upon heating or under acidic conditions suggests a potential application for this compound as a crosslinking agent for polymers containing suitable functional groups, such as hydroxyl or amide groups. This could be a method to improve the thermal and mechanical stability of various polymer systems.
Table 3: Potential Applications of this compound in Polymer Chemistry
| Application | Proposed Mechanism | Potential Outcome |
| Polymer Functionalization | Amidoalkylation of polymer-bound nucleophiles | Introduction of benzamide groups, modification of polymer properties |
| Crosslinking Agent | Reaction with functional groups on polymer chains (e.g., -OH, -NH₂) | Enhanced thermal and mechanical stability of the polymer |
Use as a Protecting Group Strategy in Organic Synthesis
The N-ethoxymethyl group can potentially serve as a protecting group for the amide nitrogen in benzamide. Amide N-H bonds can be challenging to protect and deprotect selectively, and the development of new protecting group strategies is an ongoing area of research in organic synthesis.
The introduction of the ethoxymethyl group onto the benzamide nitrogen would render it less acidic and nucleophilic, thereby protecting it from undesired reactions under certain conditions. The stability of the N-ethoxymethyl group would likely be sensitive to acidic conditions, allowing for its removal to regenerate the parent benzamide. The cleavage would proceed via the formation of the N-acyliminium ion intermediate.
While the N-ethoxymethyl group is not a commonly employed protecting group for amides compared to others like Boc or Cbz, its specific reactivity profile could offer advantages in certain synthetic contexts where mild acidic deprotection is desired and other protecting groups are not suitable. The conditions for the cleavage of N-alkoxymethyl amide protecting groups would need to be carefully optimized to ensure high yields and avoid side reactions.
Advanced Analytical Methodologies for Characterizing N Ethoxymethyl Benzamide and Its Derivatives
Spectroscopic Techniques for Structural Elucidaion
Spectroscopy is indispensable for the structural elucidation of N-(Ethoxymethyl)benzamide, offering unambiguous evidence of its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the ethoxymethyl substituent. The aromatic region typically displays complex multiplets for the ortho, meta, and para protons. The ethoxymethyl group gives rise to a triplet for the terminal methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl group, and a doublet for the methylene (-N-CH₂-) protons coupled to the amide N-H proton. The amide proton itself usually appears as a broad singlet or a triplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the ethoxy group, as well as the methylene carbon attached to the nitrogen. The chemical shift of the carbonyl carbon is typically found in the range of 165-175 ppm. wisc.edu
2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (J-coupling), helping to trace the connectivity within the ethoxymethyl group (e.g., correlating the -CH₂- and -CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon by identifying the proton(s) attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the benzamide (B126) core and the ethoxymethyl substituent. For example, it would show a correlation between the N-CH₂ protons and the carbonyl carbon.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Notes (¹³C) |
| Ar-H (ortho) | ¹H | ~7.8 | Doublet |
| Ar-H (meta, para) | ¹H | ~7.4 - 7.5 | Multiplet |
| N-H | ¹H | ~6.5 - 8.5 | Broad Singlet / Triplet |
| N-CH₂-O | ¹H | ~4.8 - 5.0 | Doublet |
| O-CH₂-CH₃ | ¹H | ~3.5 - 3.7 | Quartet |
| O-CH₂-CH₃ | ¹H | ~1.1 - 1.3 | Triplet |
| C=O | ¹³C | ~168 - 172 | Carbonyl carbon |
| Ar-C (ipso) | ¹³C | ~132 - 135 | Quaternary carbon attached to C=O |
| Ar-C (para) | ¹³C | ~131 - 133 | |
| Ar-C (ortho) | ¹³C | ~128 - 129 | |
| Ar-C (meta) | ¹³C | ~127 - 128 | |
| N-CH₂-O | ¹³C | ~70 - 75 | |
| O-CH₂-CH₃ | ¹³C | ~60 - 65 | |
| O-CH₂-CH₃ | ¹³C | ~14 - 16 |
Note: Predicted values are based on data from benzamide and related N-alkoxy derivatives. Actual values may vary depending on solvent and experimental conditions. niscpr.res.inbmrb.io
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key bonds. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). spectrabase.com
Key characteristic absorptions for this compound include:
N-H Stretch: A moderate to sharp absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide. specac.com
Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the ethoxymethyl group.
C=O Stretch (Amide I Band): A very strong and sharp absorption peak is present in the range of 1640-1680 cm⁻¹, which is a hallmark of the amide carbonyl group. specac.commasterorganicchemistry.com
N-H Bend (Amide II Band): This band, resulting from the bending of the N-H bond, is found around 1510-1550 cm⁻¹.
C-O-C Stretch: A strong band corresponding to the ether linkage in the ethoxymethyl group is expected in the 1070-1150 cm⁻¹ region.
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region indicate the presence of the benzene (B151609) ring.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Alkyl Group | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp |
| Amide | N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |
| Ether | C-O-C Stretch | 1070 - 1150 | Strong |
| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium |
Note: Values are based on typical ranges for the specified functional groups. specac.commasterorganicchemistry.comchemicalbook.com
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Techniques like Electrospray Ionization (ESI) are considered "soft" and often yield the molecular ion peak ([M+H]⁺ or [M+Na]⁺), while Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), is a "hard" technique that causes extensive fragmentation. uni-saarland.de
For this compound (Molecular Weight: 179.22 g/mol ), the molecular ion peak (M⁺·) would be observed at m/z 179 under EI conditions. The fragmentation pattern is predicted to involve two main pathways: cleavage of the benzamide core and fragmentation of the N-ethoxymethyl side chain.
Key fragmentation pathways include:
Benzoyl Cation Formation: A common fragmentation for benzamides is the cleavage of the N-C(O) bond to form the stable benzoyl cation at m/z 105. researchgate.net This cation can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the ether oxygen can lead to the formation of a fragment at m/z 121 (benzamide radical cation) and the loss of an ethoxymethylene radical. Another alpha-cleavage can occur at the N-CH₂ bond.
Side-Chain Fragmentation: Loss of an ethoxy radical (·OCH₂CH₃) from the molecular ion would result in a fragment at m/z 134.
Interactive Table: Predicted Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Ion | Formula | Notes |
| 179 | [M]⁺· | [C₁₀H₁₃NO₂]⁺· | Molecular Ion |
| 134 | [M - OCH₂CH₃]⁺ | [C₈H₈NO]⁺ | Loss of ethoxy radical |
| 121 | [C₆H₅CONH₂]⁺· | [C₇H₇NO]⁺· | Benzamide radical cation |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) researchgate.net |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation researchgate.net |
| 59 | [CH₂OCH₂CH₃]⁺ | [C₃H₇O]⁺ | Ethoxymethyl cation |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for quantitative analysis to determine its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically most suitable.
Method development involves optimizing several parameters:
Stationary Phase: A C18 (octadecylsilane) column is the most common choice for separating moderately polar compounds, offering a good balance of retention and resolution. nih.govresearchgate.net
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The ratio is adjusted to achieve optimal retention time and separation (isocratic or gradient elution). Adding a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. nih.govsaudijournals.com
Detection: Due to the presence of the benzene ring, this compound has a strong chromophore, making UV-Vis detection highly effective. The detection wavelength is typically set at the absorbance maximum of the compound, often around 230-270 nm. saudijournals.com
Interactive Table: Example HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC analysis, although its polarity and potential for hydrogen bonding could lead to peak tailing.
Key aspects of GC method development include:
Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or Rtx-5), is often a good starting point for separating amides. nih.gov
Carrier Gas: Helium is the most commonly used carrier gas, providing good efficiency. nih.gov
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to resolve volatile components and ramping up to elute the target analyte in a reasonable time with good peak shape.
Injection: A split/splitless injector is standard. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation.
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS).
Derivatization: If the compound shows poor chromatographic behavior, derivatization can be employed. Silylation, for instance, replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, which reduces polarity, prevents hydrogen bonding, and improves volatility and thermal stability. sigmaaldrich.comgcms.cz
Interactive Table: Example GC Method Parameters for this compound
| Parameter | Condition |
| Column | Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm film thickness) |
| Carrier Gas | Helium at 2.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C (FID) |
X-ray Crystallography Studies for Solid-State Structure Determination Methodology
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and conformation. mkuniversity.ac.inlibretexts.org The methodology, while powerful, is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a rate-limiting step. nih.gov
The process begins with the crystallization of the target molecule, in this case, this compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the pure compound. rochester.edu Factors such as solvent choice, temperature, and the presence of impurities can significantly impact the size and quality of the resulting crystals. rochester.edu
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated. libretexts.org
| Parameter | Value |
|---|---|
| Empirical formula | C13H20NOP |
| Formula weight | 237.27 |
| Temperature | 213(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 10.034(2) Å, α = 90° b = 10.599(2) Å, β = 107.13(3)° c = 13.011(3) Å, γ = 90° |
| Volume | 1321.4(5) ų |
| Z | 4 |
| Calculated density | 1.192 Mg/m³ |
Table 1. Example Crystallographic Data for a Benzamide Derivative, N-(diisopropylphosphanyl)benzamide. This data illustrates the typical parameters determined in a single-crystal X-ray diffraction study. nih.gov
Chiral Analysis Methods for Enantiomeric Purity (if applicable to derivatives)
Chiral analysis is crucial for derivatives of this compound that may possess stereogenic centers, leading to the existence of enantiomers. Enantiomers can exhibit different pharmacological and toxicological profiles, making the determination of enantiomeric purity a critical aspect of chemical analysis. The applicability of these methods is contingent on the specific derivative being chiral.
High-Performance Liquid Chromatography (HPLC) is a predominant technique for chiral separations. nih.gov This can be achieved through two main approaches: using a chiral stationary phase (CSP) or employing a chiral derivatizing agent.
Chiral Stationary Phase (CSP) Chromatography: This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including benzamide derivatives. nih.gov The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov
Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. After separation, the relative amounts of the diastereomers can be determined, which corresponds to the enantiomeric ratio of the original sample.
For derivatives of this compound containing reactive functional groups (e.g., an amino or carboxyl group), various chiral derivatizing reagents could be employed to facilitate separation and quantification.
Another powerful technique for chiral discrimination is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). In the presence of a CSA, the enantiomers can form transient diastereomeric complexes, which may result in distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. acs.orgnih.gov
The selection of the most appropriate chiral analysis method depends on the specific molecular structure of the this compound derivative, the available instrumentation, and the required sensitivity and accuracy of the analysis.
Theoretical and Computational Studies of N Ethoxymethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(Ethoxymethyl)benzamide. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecule's electronic landscape.
These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge transfer interactions between occupied and unoccupied orbitals, providing a quantitative measure of bond strengths and delocalization effects within the molecule. For this compound, this would elucidate the conjugation between the phenyl ring and the amide group, as well as the nature of the bonds within the ethoxymethyl substituent.
Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations This table presents hypothetical data for illustrative purposes based on typical results for similar molecules.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on Carbonyl Carbon | +0.65 e | Identifies it as an electrophilic site. |
| Mulliken Charge on Carbonyl Oxygen | -0.58 e | Identifies it as a nucleophilic site. |
Conformational Analysis and Energy Minima
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional structure or conformation. Computational conformational analysis is used to explore the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion between them. nih.govtandfonline.com
This analysis is typically performed by systematically rotating key dihedral angles, such as the angle between the phenyl ring and the amide plane (C-C-N-C) and the angles within the ethoxymethyl group (e.g., C-N-C-O, N-C-O-C). For each rotational step, the energy of the molecule is calculated, resulting in a PES scan. The minima on this surface correspond to the most stable conformations. mdpi.com
For this compound, key questions involve the planarity of the benzamide (B126) group and the orientation of the ethoxymethyl side chain relative to the core structure. The relative energies of these conformers determine their population at a given temperature, which is crucial for understanding which shapes the molecule is likely to adopt in different environments. iucr.org
Table 2: Hypothetical Relative Energies of this compound Conformers This table provides a simplified, hypothetical example of data that would be generated from a conformational analysis.
| Conformer | Dihedral Angle (Ph-CO) | Dihedral Angle (N-CH2-O-Et) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 25° | 180° (trans) | 0.00 | 75.5 |
| 2 | 25° | 60° (gauche) | 0.85 | 18.1 |
| 3 | 90° | 180° (trans) | 3.50 | 0.3 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as amide hydrolysis under acidic or basic conditions. nih.govacs.org By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products.
This process involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For the hydrolysis of this compound, computational models could investigate whether the reaction proceeds through a stepwise or concerted mechanism and how water molecules or other catalysts participate in the process. nih.govmcmaster.ca
Spectroscopic Property Prediction (methodological approach, not specific data)
Theoretical calculations can predict various spectroscopic properties, providing a powerful complement to experimental characterization. The methodologies employed allow for the assignment of experimental spectra and a deeper understanding of the relationships between molecular structure and spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. liverpool.ac.uk
Infrared (IR) and Raman Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated using DFT. acs.orgnih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman data. This comparison helps in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch (Amide I band) and N-H bend/C-N stretch (Amide II band) in the benzamide moiety. scispace.com
UV-Visible (UV-Vis) Spectroscopy : Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide theoretical absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations typically model a molecule in isolation (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of this compound with its environment over time. tandfonline.comnih.gov
In an MD simulation, the molecule is placed in a simulation box filled with a chosen solvent (e.g., water, ethanol). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of each atom over a series of small time steps. researchgate.net
This approach allows for the investigation of several phenomena:
Solvation Structure : MD simulations can reveal how solvent molecules arrange themselves around the solute, identifying the formation of hydrogen bonds between water and the amide group of this compound. rsc.org
Conformational Dynamics : MD can track the conformational changes of the molecule in solution, showing how it transitions between different stable states identified in the conformational analysis.
Intermolecular Interactions : MD is used to model the interaction of this compound with other molecules, such as biological macromolecules like proteins or enzymes. acs.org This is crucial for understanding its potential biological activity by simulating how it might bind to a receptor's active site. acs.org
By simulating the dynamic behavior of the system, MD provides insights into properties that are not accessible through static quantum mechanical calculations.
Future Research Directions and Emerging Trends for N Ethoxymethyl Benzamide
Development of Novel Catalytic Systems for Efficient Transformations
A significant frontier in the application of N-(Ethoxymethyl)benzamide lies in the development of advanced catalytic systems to generate the corresponding N-acyliminium ion under milder and more selective conditions. Traditionally, the formation of these intermediates requires stoichiometric amounts of strong Lewis or protic acids. researchgate.net The future trend is a shift towards catalytic methods that enhance efficiency and stereocontrol.
Key areas of development include:
Chiral Brønsted Acids: Confined Brønsted acids, such as chiral N-triflylphosphoramides and imidodiphosphorimidates (IDPi), are emerging as powerful catalysts. nih.gov These catalysts can protonate the ethoxy group of this compound, facilitating its departure and forming a chiral ion pair with the resulting N-acyliminium ion. This ion-pairing strategy enables high enantiofacial control in subsequent reactions with nucleophiles. nih.govharvard.edu
Lewis Acid Catalysis: While traditional Lewis acids are effective, research is moving towards the use of catalytic quantities of milder and more specialized Lewis acids. researchgate.net This includes the exploration of metal triflates and other complexes that can effectively activate the C-O bond of the ethoxymethyl group without promoting side reactions.
Asymmetric Counteranion-Directed Catalysis (ACDC): This strategy involves the use of a chiral catalyst to generate a chiral counteranion, which then pairs with the N-acyliminium ion to direct the approach of a nucleophile. nih.gov This approach has proven highly effective for achieving high enantioselectivity in reactions involving cyclic N-acyliminium ions and is a promising avenue for intermolecular reactions with precursors like this compound.
| Catalyst Type | Mechanism of Action | Potential Advantages for this compound | Representative Reactions |
|---|---|---|---|
| Chiral Brønsted Acids (e.g., IDPi) | Protonation of the ethoxy group and formation of a chiral ion pair with the N-acyliminium ion. nih.gov | High enantioselectivity, catalytic turnover, mild reaction conditions. | Asymmetric additions of enol silanes, indoles, and other nucleophiles. nih.gov |
| Transition Metal Lewis Acids | Coordination to the oxygen atom of the ethoxy group, facilitating C-O bond cleavage. researchgate.net | High reactivity, potential for novel reaction pathways. | Friedel-Crafts type reactions, cyclizations. acs.org |
| Photoredox Catalysis | Single-electron transfer (SET) processes to generate radical intermediates that can lead to N-acyliminium ions or their equivalents. nih.gov | Access to novel reactivity under visible light, mild conditions. columbia.edu | Radical-mediated cyclizations and intermolecular couplings. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry into continuous flow and automated systems represents a significant trend towards safer, more efficient, and scalable synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous when dealing with highly reactive intermediates like N-acyliminium ions. almacgroup.comresearchgate.net
Future research in this area will likely focus on:
Automated Library Synthesis: Utilizing automated platforms to systematically vary the nucleophile, catalyst, and reaction conditions in reactions with this compound. unimi.it This allows for the rapid generation of diverse compound libraries for applications in drug discovery and materials science.
Handling of Hazardous Reagents: Flow systems allow for the in-situ generation and immediate consumption of hazardous reagents, enhancing process safety. researchgate.net This is relevant for reactions where the N-acyliminium ion generated from this compound is trapped with potent nucleophiles or reagents that are difficult to handle in batch processes.
Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches
A growing emphasis on green chemistry is driving research into more sustainable methods for both the synthesis of this compound itself and its subsequent transformations. rsc.org
Sustainable Synthesis of this compound: Current methods often rely on reagents like formaldehyde (B43269) and ethanol (B145695). Future work aims to replace these with more environmentally benign alternatives. A notable development is the use of methanol (B129727) as both a reagent and solvent under manganese(I) catalysis for the methoxymethylation of primary amides, which represents a greener alternative to traditional protocols. rsc.org Adapting such "borrowing hydrogen" strategies for ethoxymethylation could provide a more sustainable route to this compound.
Biocatalytic Transformations: The use of enzymes to catalyze chemical reactions offers significant advantages in terms of selectivity and sustainability. nih.gov While direct enzymatic activation of this compound is not yet established, related biocatalytic approaches are gaining traction:
Enzymatic Amide Bond Formation: Research into enzymes like lipases, nitrile hydratases, and ATP-dependent amide bond synthetases is advancing rapidly. researchgate.netmanchester.ac.ukresearchgate.net These enzymes could be employed to synthesize diverse benzamide (B126) precursors under mild, aqueous conditions. rsc.orgnih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the direct amidation of carboxylic acids with amines in green solvents. nih.gov
Engineered Biocatalysts: Carboxylic acid reductases (CARs) have been engineered to catalyze amide bond formation from carboxylic acids and amines. researchgate.netnih.gov Future research could focus on tailoring such enzymes to accept benzamide derivatives and perform subsequent functionalization reactions, potentially offering a biocatalytic alternative to N-acyliminium ion chemistry.
| Approach | Description | Potential Impact on this compound Chemistry |
|---|---|---|
| Catalytic "Borrowing Hydrogen" | Uses a metal catalyst to temporarily "borrow" hydrogen from an alcohol (e.g., ethanol) to form an aldehyde in situ, which then reacts with an amide. rsc.org | Provides a more atom-economical and sustainable route for the synthesis of this compound. |
| Lipase-Catalyzed Amidation | Utilizes enzymes like Candida antarctica lipase B (CALB) to form amide bonds from carboxylic acids and amines in green solvents. nih.gov | Offers a sustainable method to produce the core benzamide structure from which this compound is derived. |
| ATP-Dependent Synthetases | Enzymes that use the energy from ATP hydrolysis to catalyze the formation of amide bonds, often via an adenylate intermediate. researchgate.netnih.gov | Enables amide synthesis in aqueous media with high selectivity, reducing the need for organic solvents and protecting groups. rsc.orgmanchester.ac.uk |
Advanced Mechanistic Investigations Using In Situ Spectroscopy
A deeper understanding of the formation and reactivity of the N-acyliminium ion derived from this compound is crucial for reaction optimization and the design of new processes. The transient nature of this intermediate makes its study challenging. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe reaction mechanisms in real-time.
NMR Spectroscopy: Low-temperature NMR spectroscopy can be used to directly observe and characterize N-acyliminium ions, providing insights into their structure, conformation, and interactions with catalysts and counterions. beilstein-journals.org
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect reactive intermediates and catalyst-substrate complexes, helping to elucidate reaction pathways.
Infrared (IR) and Raman Spectroscopy: In situ IR and Raman monitoring can track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data.
These studies will help answer fundamental questions about the reaction mechanism, such as the nature of the catalyst-substrate interaction, the role of the counterion in asymmetric reactions, and the rate-determining step of the catalytic cycle. harvard.edunih.gov
Design of this compound-Based Reagents for New Chemical Reactions
Future research will also focus on modifying the structure of this compound to create novel reagents with expanded synthetic utility. By altering the benzamide backbone or the alkoxy group, new reactivity patterns can be unlocked.
Potential areas of exploration include:
C-H Functionalization: N-acyliminium ions are highly electrophilic and can participate in C-H functionalization reactions. semanticscholar.orgrsc.org Designing this compound derivatives with directing groups could enable site-selective C-H activation and the formation of complex polycyclic structures. Tandem catalysis strategies, combining hydrosilation of amides with other catalytic additions, are also expanding the scope of amide transformations. rsc.org
Radical Precursors: While typically used to generate ionic intermediates, modifications to the this compound structure could allow it to serve as a precursor for N-centered radicals under photoredox or electrochemical conditions. oup.comresearchgate.net This would open up a new manifold of reactivity, complementary to the established ionic pathways.
Multi-Component Reactions: this compound can act as a key component in multi-component reactions, where the in-situ generated N-acyliminium ion is trapped by a nucleophile, creating a new intermediate that can undergo further reactions. acs.org Designing systems where this compound and other reactants are brought together by a catalyst to assemble complex products in a single step is a major goal.
Q & A
What are the most efficient synthetic routes for N-(Ethoxymethyl)benzamide, and how do reaction conditions influence yield?
Basic:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A robust method involves reacting benzoyl chloride with ethoxymethylamine under anhydrous conditions. Key factors include stoichiometric control of the amine, temperature (typically 0–25°C), and inert atmosphere to prevent hydrolysis. Yield optimization requires careful monitoring of reaction pH and solvent polarity (e.g., dichloromethane or acetonitrile) .
Advanced:
Conflicting data on reaction efficiency may arise from competing side reactions, such as over-acylation or solvent-dependent decomposition. To resolve this, employ real-time monitoring (e.g., FTIR or HPLC) to track intermediate formation. For example, trichloroisocyanuric acid has been used to suppress byproducts in analogous benzamide syntheses by selectively activating carboxyl groups .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic:
Routine characterization includes H/C NMR for verifying ethoxymethyl and benzamide moieties, and FTIR for identifying C=O (1660–1680 cm) and N–H (3300 cm) stretches. X-ray crystallography is essential for confirming molecular geometry, as demonstrated for related benzamides like N-(4-formylpiperazine-1-carbonothioyl)benzamide .
Advanced:
For resolving ambiguous crystallographic data (e.g., disorder in the ethoxymethyl group), use SHELXL for refinement with twin-law corrections. High-resolution data (≤1.0 Å) combined with the OLEX2 or WinGX suite can improve model accuracy. Discrepancies in thermal parameters may require dynamic scattering corrections or multipole refinement .
How can researchers assess the mutagenic potential of this compound derivatives?
Basic:
Ames testing (e.g., Salmonella typhimurium strains TA98/TA100) is standard for detecting frameshift or base-pair mutations. For preliminary screening, compare results to structurally similar compounds like anomeric amides, which exhibit mutagenicity comparable to benzyl chloride .
Advanced:
Advanced mutagenicity analysis involves metabolic activation (S9 fraction) to assess pro-mutagenic behavior. For conflicting Ames results, supplement with micronucleus assays or Comet assays to evaluate chromosomal damage. Computational tools like Derek Nexus can predict mutagenic hotspots based on substituent effects .
What strategies mitigate hazards during large-scale synthesis of this compound?
Basic:
Conduct a hazard analysis per Chapter 4 of Prudent Practices in the Laboratory (National Academies Press). Key risks include exposure to benzoyl chloride (lachrymator) and ethoxymethylamine (volatile base). Use fume hoods, PPE (nitrile gloves, goggles), and neutralization protocols for spills .
Advanced:
For exothermic reactions at scale, implement process safety measures: calorimetry to map heat flow, controlled addition rates, and quench systems (e.g., sodium bicarbonate traps). DSC analysis of intermediates can identify decomposition thresholds, as seen in analogous pivaloyloxybenzamide syntheses .
How does the electronic structure of this compound influence its reactivity?
Basic:
The electron-withdrawing benzamide group directs electrophilic substitution to the meta position. The ethoxymethyl moiety enhances solubility in polar aprotic solvents, facilitating nucleophilic attacks at the carbonyl carbon. IR and H NMR data can correlate substituent effects with reactivity trends .
Advanced:
DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution and frontier molecular orbitals. For example, the LUMO of this compound is localized on the carbonyl, making it susceptible to nucleophilic addition. Compare with derivatives like N-(trifluoromethyl)benzamide to assess electron-withdrawing group impacts .
What role does this compound play in medicinal chemistry research?
Basic:
It serves as a precursor for HDAC inhibitors (e.g., MS-275 analogs) by functionalizing the benzamide core. Biological assays (e.g., acetyl-histone H3 ELISA) can evaluate epigenetic modulation in cell lines .
Advanced:
To enhance blood-brain barrier penetration, modify the ethoxymethyl group with lipophilic substituents. Structure-activity relationship (SAR) studies should incorporate molecular docking (AutoDock Vina) against HDAC isoforms, leveraging crystallographic data from related inhibitors .
How can crystallographic data resolve contradictions in molecular conformation?
Advanced:
For torsional discrepancies in the ethoxymethyl group, employ high-pressure crystallization or low-temperature (100 K) data collection to reduce thermal motion. Refinement tools like SHELXL’s TWIN/BASF commands can model disorder, as applied in N-(2-acetylphenyl)carbamothioylbenzamide studies .
What mechanistic insights explain divergent reaction pathways in benzamide functionalization?
Advanced:
Divergent mechanisms (e.g., organometallic vs. single-electron transfer) can be probed using radical traps (TEMPO) or kinetic isotope effects. For Cu(II)-mediated C–H oxidation, EPR spectroscopy identifies Cu(III) intermediates, while DFT maps transition states, as shown for N-(8-quinolinyl)benzamide .
How do solvent and catalyst choices affect this compound derivatization?
Advanced:
Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed cross-couplings. For acid-sensitive intermediates, switch to NaHCO-buffered systems. Trichloroisocyanuric acid enhances regioselectivity in halogenation, as validated in p-trifluoromethylbenzamide syntheses .
What computational methods predict the biological activity of this compound analogs?
Advanced:
Combine QSAR with molecular dynamics (AMBER) to model binding kinetics. For HDAC inhibition, use crystallographic data (PDB: 4CBT) to parameterize force fields. ADMET predictors (e.g., SwissADME) optimize logP and PSA for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
